N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound often studied for its unique chemical properties and potential applications across various scientific fields. This compound features both ethanesulfonyl and sulfonamide groups, which contribute to its reactivity and versatility in synthetic chemistry.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-12-15(7-9-17(14)21)20-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHJUCTLZVZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The preparation often includes:
Formation of the Tetrahydroquinoline Core: : This can be achieved through cyclization reactions involving amines and aldehydes under acidic or basic conditions.
Introduction of the Ethanesulfonyl Group: : This step generally involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Dimethoxybenzene Moiety: : The final step usually includes the sulfonation of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis would scale up using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity. Industrial methods would emphasize cost-effective catalysts and reagents and ensure minimal environmental impact through optimized waste management protocols.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of the sulfonyl group to a sulfide using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, thiols, and other nucleophiles in solvents like acetonitrile or dimethylformamide.
Major Products
The primary products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide finds applications in several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential use as a probe for studying biological pathways involving sulfonamides.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The exact mechanism of action for this compound varies based on its application:
Pharmacological Effects: : It may inhibit specific enzymes or receptors through the interaction of its sulfonamide group with biological targets.
Molecular Targets and Pathways: : Typically involves binding to proteins or enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide
N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness
The unique combination of the ethanesulfonyl and dimethoxybenzene sulfonamide groups in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide distinguishes it from similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry. Its unique structural features include a tetrahydroquinoline moiety and a dimethoxy-substituted benzene ring, which suggest possible interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.5 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1040660-95-4 |
| Molecular Formula | C19H24N2O6S2 |
| Molecular Weight | 440.5 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Tetrahydroquinoline: Starting from an appropriate aniline derivative and an α,β-unsaturated carbonyl compound under reductive conditions.
- Sulfonylation: Introducing the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base.
- Coupling Reaction: Reacting the sulfonamide with 2,4-dimethoxybenzoyl chloride to yield the final product.
While specific mechanisms for this compound are not well-documented in literature, sulfonamides generally exert their effects through inhibition of bacterial dihydropteroate synthase or by acting as competitive inhibitors in various enzymatic pathways. The tetrahydroquinoline structure may also suggest potential neuroactive properties.
Anticancer Potential
Recent studies have highlighted the importance of compounds with similar structures in anticancer research. For instance:
- Compounds derived from benzimidazole derivatives have shown selective cytotoxicity against hypoxic tumor cells . Although direct studies on this compound are lacking, its structural analogs have demonstrated promising results in inducing apoptosis and inhibiting tumor growth.
In Vitro Studies
In vitro assays using cell lines such as A549 (lung adenocarcinoma) and WM115 (melanoma) have been employed to evaluate the anticancer activity of structurally similar compounds:
- Caspase Activity Assays: These assays measure apoptosis induction by assessing caspase 3/7 activity after treatment with various compounds .
- DNA Damage Assessment: Techniques like the EpiQuick in situ DNA damage assay have been used to evaluate how these compounds affect DNA integrity in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of several related compounds has been conducted to establish a benchmark for biological activity:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Benzimidazole Derivative 1 | 30.2 | Induces apoptosis via caspase activation |
| Benzimidazole Derivative 2 | >100 | Minimal effect on cell viability |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
